molecular formula C15H17NO5S B2406514 (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 328026-09-1

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2406514
CAS No.: 328026-09-1
M. Wt: 323.36
InChI Key: HCYHYRQHBKSSOA-BQYQJAHWSA-N
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Description

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene core, followed by the introduction of the enamido and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, its mechanism of action, and its pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include other cyclopenta[b]thiophene derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique cyclopenta[b]thiophene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill as effectively.

Properties

IUPAC Name

methyl 2-[[(E)-4-ethoxy-4-oxobut-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-3-21-12(18)8-7-11(17)16-14-13(15(19)20-2)9-5-4-6-10(9)22-14/h7-8H,3-6H2,1-2H3,(H,16,17)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYHYRQHBKSSOA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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